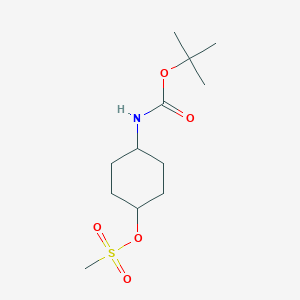

trans-4-(Boc-amino)cyclohexyl methanesulfonate

Übersicht

Beschreibung

trans-4-(Boc-amino)cyclohexyl methanesulfonate: is a chemical compound with the molecular formula C₁₂H₂₃NO₅S. It is a derivative of trans-2-aminocyclohexanecarboxylic acid and is often used as an intermediate in organic synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate typically involves the following steps:

Protection of the Amino Group: The amino group of trans-4-aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of Methanesulfonate Ester: The protected trans-4-(Boc-amino)cyclohexanol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: trans-4-(Boc-amino)cyclohexyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection under mild acidic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C13H25NO5S

- Molecular Weight : 307.41 g/mol

- CAS Number : 683269-95-6

The compound features a cyclohexyl ring with a Boc (tert-butyloxycarbonyl) amino group and a methanesulfonate moiety, enhancing its stability and solubility for biological applications .

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds .

Medicinal Chemistry

This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It has been utilized in the preparation of Janus Kinase inhibitors and other therapeutic agents, demonstrating its significance in drug development .

The compound exhibits notable biological properties, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, an inhibition zone of 15 mm was recorded at a concentration of 100 µg/mL against S. aureus .

- Cytotoxic Effects : In vitro studies on human lung carcinoma A549 cells revealed dose-dependent cytotoxicity, with concentrations above 400 µM leading to significant necroptosis. This indicates potential applications in cancer therapy by targeting cancer cell survival pathways.

- DNA Damage Response Modulation : The compound enhances the efficacy of alkylating agents like methyl methanesulfonate (MMS), increasing sensitivity to DNA damage in specific cancer cell lines. This suggests its potential role in sensitizing tumor cells to chemotherapeutics.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Cytotoxicity Assessment

Research conducted on A549 lung carcinoma cells demonstrated that treatment with varying concentrations of the compound resulted in marked cytotoxic effects. The study established a correlation between concentration and cell viability, suggesting its therapeutic potential as an anticancer agent.

DNA Damage Response Investigation

In another study, this compound was shown to enhance the effects of MMS on DNA damage response pathways. The findings suggest that this compound could be explored further for use in combination therapies for cancer treatment.

Wirkmechanismus

The mechanism of action of trans-4-(Boc-amino)cyclohexyl methanesulfonate primarily involves its role as a reactive intermediate in organic synthesis. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

trans-4-(Boc-amino)cyclohexaneacetaldehyde: Another derivative used in the synthesis of pharmaceuticals.

trans-2-aminocyclohexanecarboxylic acid: A precursor for various cyclohexyl derivatives.

Uniqueness: trans-4-(Boc-amino)cyclohexyl methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate ester, which provides versatility in synthetic applications. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

trans-4-(Boc-amino)cyclohexyl methanesulfonate is a synthetic compound with the molecular formula and a molecular weight of approximately 293.38 g/mol. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, such as the antipsychotic drug cariprazine, which targets dopamine D3/D2 receptors. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during various chemical reactions, making it a valuable building block in medicinal chemistry.

While this compound itself does not exhibit a defined mechanism of action in biological systems, its role as a precursor in the synthesis of biologically active compounds illustrates its potential significance. For instance, it is involved in the synthesis of helical β-peptides and other oligomers that are crucial for drug discovery and development .

Applications in Medicinal Chemistry

The compound's utility extends to several therapeutic areas:

- Antipsychotic Development : It serves as an intermediate in synthesizing cariprazine, which has shown efficacy in treating schizophrenia and bipolar disorder by modulating dopaminergic activity.

- Peptide Synthesis : The Boc group allows for selective deprotection, facilitating the construction of complex peptide structures essential for various biological functions.

- Potential Inhibitory Functions : Although direct biological activities are not extensively documented, compounds derived from this compound may exhibit inhibitory effects on specific enzymes or receptors due to their structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| trans-2-Aminocyclohexanecarboxylic Acid | Amino acid derivative | Precursor to this compound |

| Methanesulfonic Acid Derivatives | Sulfonic acid derivatives | Used for various esterifications and sulfonations |

| tert-Butoxycarbonyl Amines | Protecting group for amines | Commonly used in peptide synthesis |

The combination of a cyclic amine with a sulfonate ester enhances its utility in organic synthesis compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

- Reaction of methanesulfonyl chloride with trans-4-hydroxycyclohexyl carbamic acid tert-butyl ester in the presence of triethylamine.

- Treatment with sodium hydrogen carbonate and lithium hydroxide to yield the final product.

These methods can be optimized for large-scale production using continuous flow reactors, enhancing yield and purity .

Case Study: Development of Antipsychotic Agents

A significant application of this compound is its incorporation into the synthesis pathway for cariprazine. Research indicates that cariprazine effectively targets dopamine receptors, leading to improved therapeutic outcomes in patients with schizophrenia and bipolar disorder. The structural modifications facilitated by this compound have been pivotal in developing novel antipsychotic medications .

Potential Future Research Directions

Given its role as a synthetic intermediate, further studies could explore:

- Biological Assays : Investigating the biological activity of derivatives synthesized from this compound.

- Mechanistic Studies : Understanding how modifications to this compound affect receptor binding and enzyme inhibition.

- Therapeutic Applications : Exploring its potential use in other therapeutic areas beyond psychiatry.

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUFGPZEKPRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619362 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177545-89-0 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.